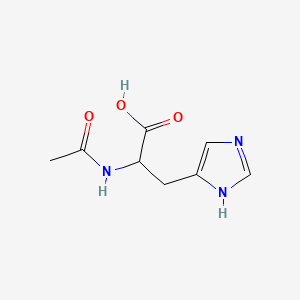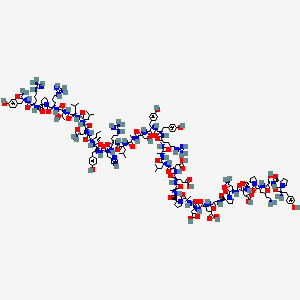
9(Z),11(Z)-Octadecadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(Z),11(Z)-Octadecadienoic acid: is a polyunsaturated fatty acid with two double bonds located at the 9th and 11th carbon atoms in the cis configuration. This compound is a type of linoleic acid, which is commonly found in various plant oils and is known for its significant role in human nutrition and health.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(Z),11(Z)-Octadecadienoic acid typically involves the desaturation of stearic acid or oleic acid. This process can be achieved through enzymatic desaturation using specific desaturase enzymes. The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the proper functioning of the enzymes.
Industrial Production Methods: Industrial production of this compound is commonly carried out through the extraction of natural oils rich in linoleic acid, such as sunflower oil, safflower oil, and soybean oil. The extracted oils undergo a series of purification processes, including distillation and crystallization, to isolate the desired compound.
化学反応の分析
Types of Reactions: 9(Z),11(Z)-Octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.
Reduction: This reaction involves the addition of hydrogen to the compound, resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the esterification of the carboxyl group to form esters.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. The reaction conditions typically involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or nickel. The reaction conditions often involve high pressure and temperature.
Substitution: Common reagents include alcohols and acids. The reaction conditions typically involve acidic or basic environments and elevated temperatures.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids such as stearic acid.
Substitution: Esters and other substituted derivatives.
科学的研究の応用
9(Z),11(Z)-Octadecadienoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds and as a standard for analytical methods.
Biology: It is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: It is investigated for its potential health benefits, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of biodegradable polymers, lubricants, and surfactants.
作用機序
The mechanism of action of 9(Z),11(Z)-Octadecadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a signaling molecule, modulating various cellular pathways, including those involved in inflammation and apoptosis. The molecular targets of this compound include enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids.
類似化合物との比較
Linoleic acid: Another polyunsaturated fatty acid with two double bonds at the 9th and 12th carbon atoms.
Alpha-linolenic acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th carbon atoms.
Gamma-linolenic acid: A polyunsaturated fatty acid with three double bonds at the 6th, 9th, and 12th carbon atoms.
Uniqueness: 9(Z),11(Z)-Octadecadienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its cis configuration at both double bonds contributes to its role in maintaining cell membrane fluidity and its potential health benefits.
特性
CAS番号 |
544-40-7 |
|---|---|
分子式 |
C18H32O2 |
分子量 |
280 |
外観 |
Unit:25 mgPurity:96+%Physical solid |
同義語 |
9-cis, 11-cis-CLA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)






